molecular formula C20H14N4S4 B11197172 7-(1,3-benzothiazol-2-ylsulfanyl)-3-benzyl-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(1,3-benzothiazol-2-ylsulfanyl)-3-benzyl-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11197172
M. Wt: 438.6 g/mol
InChI Key: DKNUBFYPNFTOJG-UHFFFAOYSA-N
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Description

7-(1,3-Benzothiazol-2-ylsulfanyl)-3-benzyl-5-methyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is a complex heterocyclic compound. It features a benzothiazole moiety, a thiazole ring, and a pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzothiazol-2-ylsulfanyl)-3-benzyl-5-methyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with appropriate thioamide derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and pyrimidine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation is of particular interest.

Industry

In the industrial sector, the compound is used in the development of new materials with specific electronic and optical properties. Its heterocyclic structure contributes to its versatility in material science applications.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. It targets molecular pathways involved in cell proliferation and survival. The benzothiazole moiety interacts with the active site of enzymes, while the thiazole and pyrimidine rings enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(1,3-Benzothiazol-2-ylsulfanyl)-3-phenyl-5-methyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione
  • 7-(1,3-Benzothiazol-2-ylsulfanyl)-3-benzyl-5-ethyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

Uniqueness

The unique combination of benzothiazole, thiazole, and pyrimidine rings in 7-(1,3-benzothiazol-2-ylsulfanyl)-3-benzyl-5-methyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione provides it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent set it apart from similar compounds.

Properties

Molecular Formula

C20H14N4S4

Molecular Weight

438.6 g/mol

IUPAC Name

7-(1,3-benzothiazol-2-ylsulfanyl)-3-benzyl-5-methyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C20H14N4S4/c1-12-21-17-16(27-20(25)24(17)11-13-7-3-2-4-8-13)18(22-12)28-19-23-14-9-5-6-10-15(14)26-19/h2-10H,11H2,1H3

InChI Key

DKNUBFYPNFTOJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)SC3=NC4=CC=CC=C4S3)SC(=S)N2CC5=CC=CC=C5

Origin of Product

United States

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